methanone](/img/structure/B5817315.png)
[2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone, also known as MBF, is a novel compound with potential applications in scientific research. MBF is a synthetic compound that has been developed in recent years, and its unique structure has attracted interest from researchers in various fields. In
作用機序
The mechanism of action of [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone is not fully understood, but it is believed to involve multiple pathways. In cancer cells, [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone inhibits the activity of several enzymes involved in cell proliferation, including topoisomerase II and cyclin-dependent kinases. In the brain, [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone enhances the activity of several neurotransmitters, including acetylcholine and dopamine, which are involved in cognitive function and memory.
Biochemical and physiological effects:
[2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone has been shown to have several biochemical and physiological effects. In cancer cells, [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone induces cell cycle arrest and apoptosis, leading to cell death. In the brain, [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone enhances synaptic plasticity and improves cognitive function. [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
実験室実験の利点と制限
[2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone has several advantages for lab experiments, including its high potency and selectivity, which allows for precise targeting of specific pathways. However, [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone also has a relatively short half-life, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone. One area of interest is the development of new derivatives of [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone with improved pharmacological properties. Another area of interest is the exploration of [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone's potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the mechanism of action of [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone and its effects on different cell types and tissues.
合成法
The synthesis of [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone involves several steps, starting with the reaction of 2-methylfuran with benzaldehyde to form 2-methyl-5-benzylidene-2,4-dihydrofuran. This intermediate is then reacted with 1-methyl-1H-benzimidazole and acetic anhydride to form the final product, [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone. The synthesis of [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone has been optimized, and the yield of the final product can be up to 90%.
科学的研究の応用
[2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone has potential applications in various fields of scientific research, including cancer research, neuroscience, and drug development. In cancer research, [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone has been shown to have anti-proliferative effects on several cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone has been shown to enhance cognitive function and improve memory in animal models. In drug development, [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
[2-methyl-5-(1-methylbenzimidazol-2-yl)furan-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-13-15(19(23)14-8-4-3-5-9-14)12-18(24-13)20-21-16-10-6-7-11-17(16)22(20)2/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGGAACDBHAIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=NC3=CC=CC=C3N2C)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

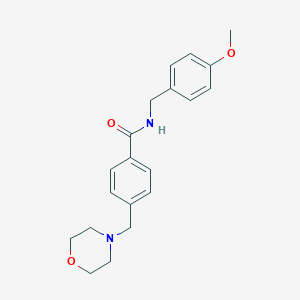

![4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5817260.png)

![3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5817278.png)
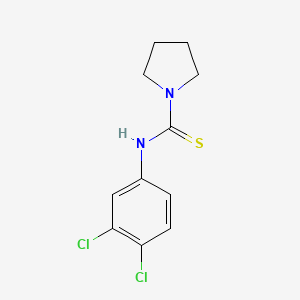

![4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5817284.png)
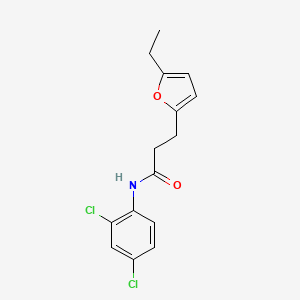
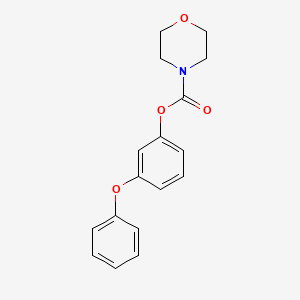
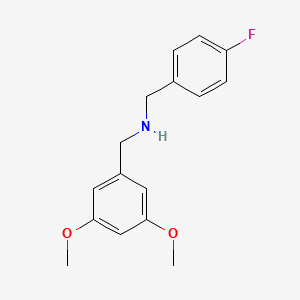
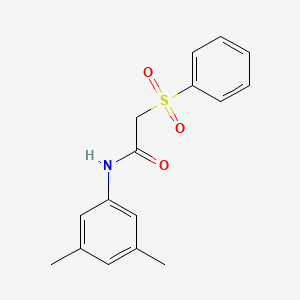

![1-[2-(2,3-dimethylphenoxy)ethyl]piperidine](/img/structure/B5817327.png)